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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dinitro-p-
cresol, a compound of interest in various chemical and pharmaceutical research fields. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, presented in a clear and structured format for easy reference and
comparison. Detailed experimental protocols for obtaining such data are also provided, along
with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dinitro-p-cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (8)

Splitting Pattern Integration Assignment
ppm
~8.1 S 2H Ar-H
~3.9 s 1H -OH
~2.4 S 3H -CHs
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13C NMR Data

While specific peak data is limited in readily available literature, typical chemical shifts for the

carbon environments in 2,6-Dinitro-p-cresol are expected in the following ranges.

Chemical Shift (8) ppm

Assighment

~155 C-OH
~140 C-NO:
~130 C-CHs
~125 Ar-C-H
~20 -CHs

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Functional Group Assignment

3400-3200 O-H stretch (phenol)
3100-3000 C-H stretch (aromatic)
2975-2850 C-H stretch (methyl)
1600-1450 C=C stretch (aromatic ring)

1550-1475 & 1350-1250

N-O stretch (nitro group)

1260-1000

C-O stretch (phenol)

Mass Spectrometry (MS)

The mass spectrum of 2,6-Dinitro-p-cresol is characterized by the following major fragments.

[1]
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Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

198 High [M]* (Molecular lon)
181 Moderate [M-OH]*

152 Moderate [M-NO2]*

106 Moderate [M-2NO2]*

77 High [CeHs]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of 2,6-Dinitro-p-cresol.

Materials:

2,6-Dinitro-p-cresol sample

Deuterated solvent (e.g., Chloroform-d, CDClIs or Dimethyl sulfoxide-de, DMSO-ds)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

 NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dinitro-p-cresol in 0.5-0.7 mL
of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an
internal standard (O ppm).
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-Dinitro-p-cresol.

Materials:

2,6-Dinitro-p-cresol sample
Potassium bromide (KBr), IR grade
Agate mortar and pestle

Pellet press

Instrumentation:
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o Fourier Transform Infrared (FTIR) Spectrometer with a KBr beam splitter and a DTGS
detector.

Procedure (KBr Pellet Method):

o Sample Preparation: Grind a small amount (1-2 mg) of 2,6-Dinitro-p-cresol with
approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for a few minutes to form a thin, transparent KBr pellet.

e Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.
o Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm~1.

o Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum. Identify
the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,6-Dinitro-p-
cresol.

Materials:

e 2,6-Dinitro-p-cresol sample

 Volatile organic solvent (e.g., methanol, acetonitrile)

Instrumentation:

e Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EIl) source.

Procedure:
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o Sample Preparation: Prepare a dilute solution of 2,6-Dinitro-p-cresol (approximately 1
mg/mL) in a suitable volatile solvent.

e GC-MS Setup:

o

Set the GC oven temperature program to achieve good separation. A typical program
might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

o

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

[¢]

Use helium as the carrier gas at a constant flow rate.

[¢]

Set the MS to operate in El mode at 70 eV.

[e]

Set the mass scan range from m/z 40 to 500.
e Injection: Inject 1 pL of the sample solution into the GC inlet.

o Data Acquisition: The GC will separate the components of the sample, and the eluting
compounds will be ionized and fragmented in the MS. The mass spectrometer will record the
mass-to-charge ratios of the ions.

» Data Analysis: Identify the peak corresponding to 2,6-Dinitro-p-cresol in the total ion
chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the
major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2,6-Dinitro-p-cresol.
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Spectroscopic analysis workflow for chemical structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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